
AGI-5198
Overview
Description
AGI-5198 is a highly potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme. This compound specifically targets the R132H and R132C mutations in IDH1, which are commonly found in various cancers, including gliomas and acute myeloid leukemia. The inhibition of these mutations by this compound has shown promising results in preclinical studies, making it a potential therapeutic agent for cancer treatment .
Mechanism of Action
AGI-5198, also known as N-cyclohexyl-2-(N-(3-fluorophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamido)-2-(o-tolyl)acetamide or IDH-C35, is a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme .
Target of Action
The primary target of this compound is the R132H and R132C mutants of IDH1 . IDH1 is a key metabolic enzyme that catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG) . Mutations in IDH1 have been observed in several tumors, including glioma, acute myeloid leukemia, and chondrosarcoma .
Mode of Action
This compound selectively inhibits the R132H and R132C mutants of IDH1 . These mutations increase the conversion of α-KG to 2-hydroxyglutarate (2-HG) . By inhibiting these mutants, this compound reduces the production of 2-HG .
Biochemical Pathways
The IDH1 mutation-mediated accumulation of 2-HG leads to epigenetic dysregulation , altering gene expression, and impairing cell differentiation . The IDH family, including IDH1, plays an important role in the tricarboxylic acid cycle, a series of enzymatic reactions that help organisms oxidize sugar or other substances to obtain energy .
Result of Action
This compound has been found to delay growth, promote differentiation in cells, and decrease tumor volume in IDH1-mutant mice xenografts . It also induces the expression of genes and cellular markers associated with glioma differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: AGI-5198 is synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling. The synthesis begins with the preparation of N-cyclohexyl-2-(3-fluoro-N-[2-(2-methylimidazol-1-yl)acetyl]anilino)-2-(2-methylphenyl)acetamide. This intermediate is then subjected to various reaction conditions, including amide bond formation and cyclization, to yield the final product .
Industrial Production Methods: The industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound. The production process is designed to be scalable, allowing for the large-scale manufacture of this compound for clinical and research purposes .
Chemical Reactions Analysis
Types of Reactions: AGI-5198 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: this compound can be reduced to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
AGI-5198 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving mutant IDH1 enzymes.
Biology: Employed in cellular and molecular biology studies to investigate the effects of IDH1 inhibition on cell metabolism and differentiation.
Medicine: Under investigation as a potential therapeutic agent for treating cancers with IDH1 mutations, such as gliomas and acute myeloid leukemia.
Industry: Utilized in the development of diagnostic assays and screening platforms for identifying IDH1 mutations
Comparison with Similar Compounds
AGI-6780: Another selective inhibitor of mutant IDH1, but with different specificity and potency.
GSK864: A potent inhibitor of mutant IDH1 with a different chemical structure.
IDH-C35: A compound similar to AGI-5198, but with variations in its chemical composition
Uniqueness: this compound is unique due to its high selectivity and potency for the R132H and R132C mutations in IDH1. This specificity allows for targeted inhibition of mutant IDH1 without affecting the wild-type enzyme, reducing potential side effects and increasing therapeutic efficacy .
Properties
IUPAC Name |
N-cyclohexyl-2-(3-fluoro-N-[2-(2-methylimidazol-1-yl)acetyl]anilino)-2-(2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN4O2/c1-19-9-6-7-14-24(19)26(27(34)30-22-11-4-3-5-12-22)32(23-13-8-10-21(28)17-23)25(33)18-31-16-15-29-20(31)2/h6-10,13-17,22,26H,3-5,11-12,18H2,1-2H3,(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYGWXSATBUBER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)NC2CCCCC2)N(C3=CC(=CC=C3)F)C(=O)CN4C=CN=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718166 | |
| Record name | N-Cyclohexyl-2-(3-fluoro-N-[2-(2-methylimidazol-1-yl)acetyl]anilino)-2-(2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355326-35-0 | |
| Record name | AGI 5198 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355326350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Cyclohexyl-2-(3-fluoro-N-[2-(2-methylimidazol-1-yl)acetyl]anilino)-2-(2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1355326-35-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



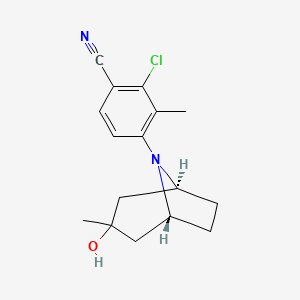

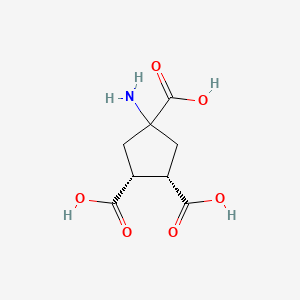
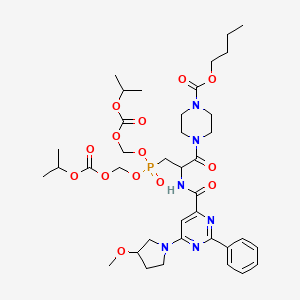

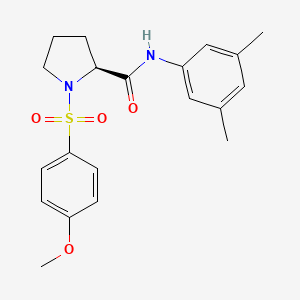
![N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide](/img/structure/B605167.png)
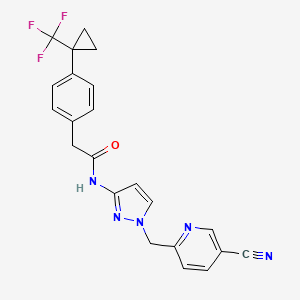
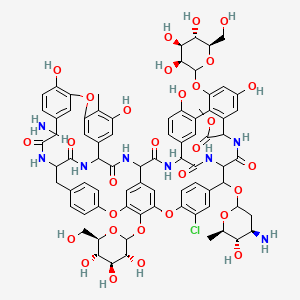
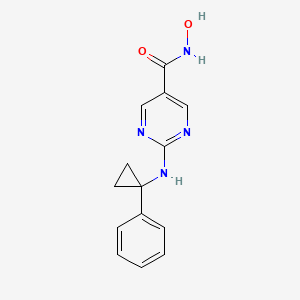
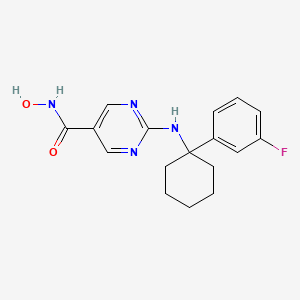
![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one](/img/structure/B605174.png)
